![molecular formula C22H31BrN2 B12548604 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide CAS No. 142450-59-7](/img/structure/B12548604.png)
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide is a synthetic organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a pyridinium ion, a dimethylamino group, and a heptyl chain, making it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide typically involves the condensation of 4-dimethylaminobenzaldehyde with a pyridinium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-hexylpyridinium bromide
Uniqueness
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide is unique due to its specific structural features, such as the heptyl chain and the pyridinium ion. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
142450-59-7 |
|---|---|
Molecular Formula |
C22H31BrN2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[2-(1-heptylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline;bromide |
InChI |
InChI=1S/C22H31N2.BrH/c1-4-5-6-7-8-17-24-18-15-21(16-19-24)10-9-20-11-13-22(14-12-20)23(2)3;/h9-16,18-19H,4-8,17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UOEPRKZALRLENB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


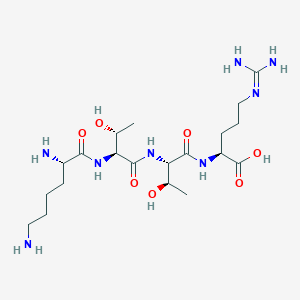
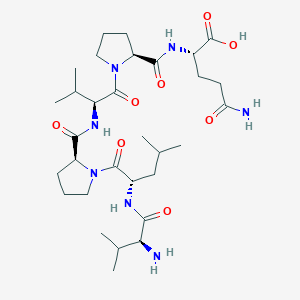

![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
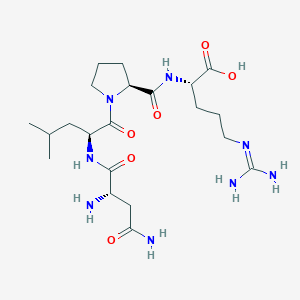

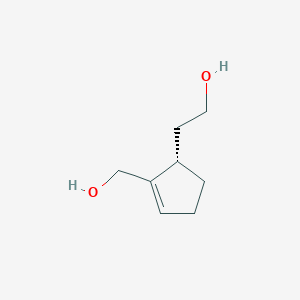
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
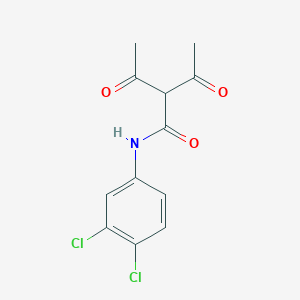
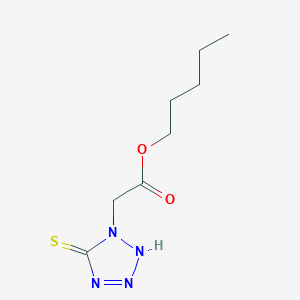
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
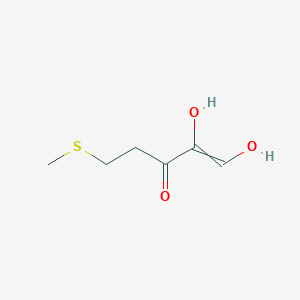
![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)
